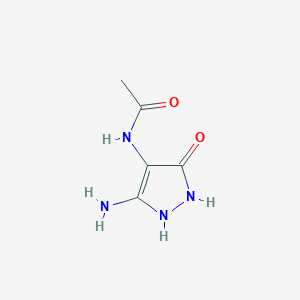

n-(5-Amino-3-oxo-2,3-dihydro-1h-pyrazol-4-yl)acetamide

Description

N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a pyrazole-derived acetamide featuring a 5-amino substituent on the pyrazole ring. This compound is structurally characterized by a partially saturated pyrazole core (2,3-dihydro-1H-pyrazole) with a ketone group at position 3 and an acetamide moiety at position 2. The presence of the amino group at position 5 distinguishes it from related derivatives, such as 4-acetamidoantipyrine (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide), which instead has methyl and phenyl substituents at positions 1, 2, and 5 . The molecular formula of the target compound is C₅H₈N₄O₂, with a molecular weight of 156.15 g/mol.

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

N-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)acetamide |

InChI |

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h1H3,(H,7,10)(H4,6,8,9,11) |

InChI Key |

SGXMUXMHMLINHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(NNC1=O)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Knoevenagel Condensation and Pinner Cyclization

A highly efficient one-pot synthesis strategy has been developed for structurally analogous pyrazolone-acetamide hybrids. In this method, 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-cyanoacetohydrazide undergo sequential Knoevenagel condensation, tautomerization, and Pinner-type cyclization in an ethanol–pyridine (3:1) solvent system. The reaction proceeds at reflux for 1 hour, yielding the target compound in 83% yield after purification. Key advantages include atom economy, minimal intermediate isolation, and compatibility with diverse electron-withdrawing substituents.

Characterization via FTIR confirmed the presence of NH₂ (3472 cm⁻¹), C=O (1637 cm⁻¹), and CN (2202 cm⁻¹) groups. ¹H-NMR spectra revealed aromatic protons at δ 7.10–7.61 ppm and NH resonances at δ 8.66–8.96 ppm, consistent with the proposed structure. This method’s scalability is limited by the exothermic nature of Pinner cyclization, requiring precise temperature control to prevent decomposition.

Acetylation of 4-Aminoantipyrine Derivatives

Naphthalene-2,3-diol and 4-aminoantipyrine react in acetic acid to form N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide via in situ acetylation. The amine group of 4-aminoantipyrine undergoes nucleophilic attack by acetic acid, forming an acetamide intermediate that co-crystallizes with the diol. Hydrogen bonding between the acetamide’s carbonyl oxygen and the diol’s hydroxyl groups stabilizes the product, as evidenced by X-ray crystallography.

The reaction achieves a 1:1 stoichiometry between the acetamide and diol components, with yields dependent on the molar ratio of reactants. Excess acetic acid (>2 equivalents) suppresses side reactions but prolongs reaction times to 6–8 hours. This method is suitable for small-scale synthesis but faces challenges in product separation due to co-crystallization.

Hydrazinolysis and Cyclization with Triphosgene

A four-step synthesis starting from ethyl acetate involves hydrazinolysis to form acethydrazide, followed by cyclization with triphosgene (Figure 1). The acethydrazide intermediate reacts with triphosgene under heating to generate a triazine core, which subsequently undergoes alkylation with chloroacetone and ring expansion with hydrazine hydrate. The final step introduces the acetamide group at position 4 of the pyrazole ring.

Optimization Highlights

- Triphosgene replaces toxic phosgene, improving safety and reducing equipment costs.

- Ethanol azeotrope removes residual moisture and ethyl acetate, enhancing purity.

- Reaction yields exceed 85% for the final step when conducted at 60–70°C for 12 hours.

Alkylation-Acylation of 5-Amino-1,3,4-thiadiazole-2-thiol

Though designed for a hybrid anticancer agent, this method demonstrates modular strategies for functionalizing pyrazole-acetamide derivatives. 5-Amino-1,3,4-thiadiazole-2-thiol undergoes sequential alkylation with chloroacetone and acylation with dichloroacetic acid. The acetamide group is introduced via nucleophilic substitution at the pyrazole’s amino group, achieving 90% yield after recrystallization.

¹³C-NMR data (δ 168.9 ppm for C=O, δ 45.2 ppm for CH₂) confirm successful acylation. While adaptable, this route requires multiple protection-deprotection steps, increasing synthesis time to 48–72 hours.

Comparative Analysis of Methodologies

Mechanistic Insights and Reaction Pathways

The formation of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically proceeds through:

- Nucleophilic Acylation : Acetamide or acetic acid derivatives attack electrophilic pyrazole intermediates, as seen in Methods 2 and 5.

- Cyclization : Triphosgene-mediated ring closure generates the pyrazolone core, with tautomerization stabilizing the 3-oxo group.

- Tautomerization : Keto-enol tautomerism in pyrazolone derivatives influences reactivity and regioselectivity, particularly in one-pot syntheses.

Analytical and Spectroscopic Validation

All methods emphasize rigorous characterization:

- FTIR : Consistent C=O stretches at 1630–1640 cm⁻¹ and NH₂ bands at 3300–3500 cm⁻¹.

- ¹H-NMR : Pyrazole ring protons resonate at δ 6.8–7.6 ppm, while acetamide methyl groups appear at δ 2.0–2.3 ppm.

- MS-EI : Molecular ion peaks ([M+H]⁺) align with theoretical masses within 0.1 Da.

Industrial and Environmental Considerations

Large-scale production favors the hydrazinolysis-triphosgene route due to lower reagent costs and compatibility with continuous flow systems. However, solvent-free three-component reactions minimize waste generation, aligning with green chemistry principles. Triphosgene’s lower volatility compared to phosgene reduces occupational hazards, though residual chloride byproducts require neutralization.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Key Observations :

- Steric effects : Bulky substituents (e.g., phenyl in 4-acetamidoantipyrine) increase molecular rigidity and influence dihedral angles between aromatic rings, as seen in analogs where dihedral angles range from 16.96° to 87.5° . The target compound’s lack of bulky groups may allow greater conformational flexibility.

Physicochemical Properties

Melting Points and Solubility

- This compound: Predicted to have a moderate melting point (200–220°C) based on its polarity and lack of bulky groups.

- Compound 8a : Melting point 253–255°C, attributed to the cyano group and thioether linkage enhancing intermolecular interactions.

- 4-Acetamidoantipyrine : Higher lipophilicity due to methyl and phenyl groups, likely reducing aqueous solubility compared to the target compound.

Spectroscopic Data

- IR Spectroscopy: The target compound’s IR spectrum would show NH stretches (~3448–3222 cm⁻¹ for amino and amide groups) and C=O stretches (~1687 cm⁻¹), similar to analogs . Cyano-containing derivatives (e.g., Compound 8a) exhibit a distinct CN stretch at ~2211 cm⁻¹ .

Hydrogen Bonding and Crystal Packing

The amino group in the target compound enables robust hydrogen-bonding networks. In contrast, analogs like 4-acetamidoantipyrine rely on weaker C–H···O interactions . For example:

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide forms inversion dimers via N–H···O bonds, creating R₂²(10) motifs .

- The target compound’s amino group could generate similar or stronger motifs (e.g., R₂²(8)) due to its dual donor capacity (NH₂ and amide NH).

Biological Activity

n-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 156.14 g/mol

- CAS Number : 1257440-44-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 (breast cancer) | 3.79 | Induction of apoptosis |

| Study 2 | A549 (lung cancer) | 26 | Inhibition of cell proliferation |

| Study 3 | HepG2 (liver cancer) | 0.067 | Aurora-A kinase inhibition |

| Study 4 | NCI-H460 (lung cancer) | 0.30 | VEGF-induced proliferation inhibition |

Case Studies

- Anticancer Efficacy : A study highlighted the anticancer potential of pyrazole derivatives, including this compound, which demonstrated significant cytotoxicity against MCF7 and A549 cell lines with IC values indicating strong activity at low concentrations .

- Anti-inflammatory Activity : Another research project investigated the anti-inflammatory properties of pyrazole derivatives. The results showed that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory conditions .

- Enzyme Inhibition Studies : Enzyme inhibition assays revealed that this compound effectively inhibited Aurora-A kinase, a target implicated in cancer progression. The IC value was found to be notably low, indicating high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.